molecular formula C23H31N5O B2415618 2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 902307-32-8

2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No. B2415618
CAS RN: 902307-32-8
M. Wt: 393.535
InChI Key: OJLAIWCAEOIYCV-UHFFFAOYSA-N
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Description

2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C23H31N5O and its molecular weight is 393.535. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications

Pyrazolo[1,5-a]pyrimidines are recognized for their versatility as building blocks in drug development, showcasing a broad spectrum of medicinal properties including anticancer, CNS agents, anti-infective, anti-inflammatory, and applications as CRF1 antagonists and radiodiagnostic agents. The structure-activity relationship (SAR) studies underscore the significance of this scaffold, highlighting its utility in generating lead compounds for various disease targets. Despite existing advancements, there remains ample scope for medicinal chemists to further explore this scaffold in drug candidate development, emphasizing the need for innovative synthetic strategies to harness its potential fully (Cherukupalli et al., 2017).

Medicinal Applications

In the realm of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold's adaptability is evident in its incorporation into a variety of therapeutic agents. This adaptability is attributed to the scaffold's capacity to modulate biological activity through structural modifications, making it a cornerstone for developing novel therapeutics with enhanced efficacy and specificity. The compound's structural features enable it to interact with various biological targets, demonstrating its broad therapeutic potential beyond the specific chemical configuration mentioned (Cherukupalli et al., 2017).

properties

IUPAC Name

2-[4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-17-5-7-18(8-6-17)19-16-24-28-21(15-20(23(2,3)4)25-22(19)28)27-11-9-26(10-12-27)13-14-29/h5-8,15-16,29H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLAIWCAEOIYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CCO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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